1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
Description
Properties
CAS No. |
88091-81-0 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3 |
InChI Key |
QBHBXWLLCBXGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling for Core Structure Assembly
The indeno[2,1-b]pyridine core can be constructed via palladium-catalyzed cross-coupling, inspired by methodologies used in the synthesis of related pyridinyl ethanones. A representative approach involves the reaction of halogenated indene derivatives with acetyl-containing pyridine precursors. For instance, 4-bromophenylmethylsulfone serves as a coupling partner for 1-(6-methylpyridin-3-yl)ethanone under Pd(OAc)₂ catalysis, yielding bifunctional intermediates that undergo cyclization to form the target compound.
Key Reaction Parameters:
- Catalyst System: Palladium acetate (Pd(OAc)₂) with tri-tert-butylphosphonium tetrafluoroborate as a ligand.
- Solvent: Anhydrous toluene or dimethylformamide (DMF).
- Temperature: 40–80°C for 16–24 hours.
- Yield: >90% for analogous ethanone derivatives.
This method avoids hazardous oxidants like hydrogen peroxide by utilizing pre-oxidized sulfone intermediates, enhancing safety and scalability.
One-Pot Tandem Reactions
Recent advances demonstrate the efficacy of one-pot strategies combining Suzuki-Miyaura coupling and Friedel-Crafts acylation. For example, 9-bromoindenopyridine reacts with acetylpinacol boronate in the presence of Pd(PPh₃)₄, followed by in situ acylation using acetic anhydride. This approach reduces purification steps and improves atom economy.
Cascade Reactions for Rapid Heterocycle Formation
Ethanol-Mediated Cyclization
Adapting protocols from indenodihydropyridine synthesis, 1,1-enediamines react with acetyl-substituted benzylidene-indenediones in ethanol under reflux to form the indeno[2,1-b]pyridine skeleton. The acetyl group is introduced via a ketone-containing enamine precursor, enabling direct access to the target compound.
Optimized Conditions:
- Solvent: Ethanol.
- Temperature: Reflux (78°C).
- Time: 6 hours.
- Yield: 85–91% for analogous structures.
The reaction proceeds through a Michael addition-cyclization sequence, with ethanol acting as both solvent and proton shuttle.
Electrochemical Synthesis via Rhodaelectro-Catalysis
Double Dehydrogenative Heck Reaction
A cutting-edge method employs rhodium catalysts under electrochemical conditions to assemble the indeno[2,1-b]pyridine framework. Indole-2-carboxylic acids undergo dehydrogenative coupling with alkenes, forming fused rings that are subsequently acetylated.
Procedure Highlights:
- Catalyst: Rh(III) complexes.
- Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆).
- Potential: +1.2 V vs Ag/AgCl.
- Yield: 70–80% for pyranoindolones, adaptable to indenopyridines.
This method offers a green alternative by eliminating stoichiometric oxidants and enabling precise control over reaction kinetics.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
- Cross-Coupling Routes: Require stringent anhydrous conditions and expensive metal catalysts.
- Cascade Reactions: Limited to substrates with pre-installed acetyl groups; steric hindrance may reduce efficacy.
- Electrochemical Methods: Scalability remains untested, though modularity for diverse substrates is promising.
Chemical Reactions Analysis
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indeno[2,1-b]pyridine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Scientific Research Applications of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone, an organic compound with the molecular formula , is a derivative of indeno[2,1-b]pyridine. This compound has several applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. The synthesis of this compound typically involves multi-step organic reactions, such as the reaction of indeno[2,1-b]pyridine with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, which can yield 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone.
Biology
This compound is used in studying biological systems and can act as a probe to investigate enzyme activities and metabolic pathways. The mechanism of action involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity, which can affect various biochemical pathways and cellular processes.
Medicine
Ongoing research explores the potential of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone as a pharmaceutical intermediate and its role in drug discovery and development.
Industry
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone is utilized in producing specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Positional Isomers and Ring System Variations
- 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one (CAS 62578-45-4): This positional isomer features an indeno[2,1-c]pyridine scaffold, differing in the pyridine ring's fusion position. The altered π-conjugation may also affect electronic properties and binding affinity in biological systems .
- 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-one (CAS 1018953-37-1): Replacing the indeno moiety with a thienopyridine introduces a sulfur atom, altering electronic characteristics (e.g., increased polarizability). The molecular weight (177.227 g/mol) is lower than the target compound, likely improving solubility. Such differences could influence reactivity in nucleophilic addition reactions .
Heterocyclic Systems with Ethanone Substituents
- 1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one: This carbazole-based analog (MW 293.41 g/mol) has a larger aromatic system and a hexyl chain, increasing hydrophobicity (logP = 5.913) . The carbazole’s extended conjugation may enhance fluorescence properties, whereas the indenopyridine system in the target compound offers a more compact π-framework.
- Imidazo[2,1-b]thiazole Derivatives (e.g., Compound 12 in ): Derivatives such as 1-(5-(1H-benzo[d]imidazol-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one exhibit BRAFV600E inhibition (IC50 = 1.3 μM) .
Polycyclic Aromatic Hydrocarbon (PAH) Derivatives
- 1-(Phenanthren-2-yl)ethan-1-one and 1-(Pyren-2-yl)ethan-1-one: These PAH-based ethanones (e.g., compounds 23 and 24 in ) feature extended π-systems, enhancing stability and absorption in the visible spectrum.
Substituent Effects and Functional Group Variations
- This modification could enhance binding to electron-rich biological targets compared to the parent compound .
2,2,2-Trifluoro-1-(2-hydroxy-4-fluorophenyl)ethan-1-one :
The trifluoromethyl and fluorine substituents () impart high electronegativity and metabolic stability. Such features are absent in the target compound but highlight strategies for optimizing pharmacokinetic properties in drug design .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings and Implications
- Structural Flexibility: The indenopyridine system offers a balance between aromatic stability and functionalizability, distinguishing it from bulkier carbazoles or electron-deficient trifluoromethyl derivatives.
- Biological Relevance : Imidazothiazole and PAH-based analogs highlight the importance of heterocycle choice in targeting enzymes (e.g., BRAF) or optimizing material properties .
- Synthetic Strategies: Methods such as LiI/BF3•Et2O-mediated dehalogenation () and C−H activation () provide routes to diverse ethanone derivatives, enabling tailored modifications for specific applications.
Biological Activity
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one, with the molecular formula C14H11NO and CAS number 88091-81-0, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of indeno[2,1-b]pyridine, a fused heterocyclic system that combines features of indene and pyridine. The following sections detail its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 88091-81-0 |
| Molecular Formula | C14H11NO |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
| InChI | InChI=1S/C14H11NO/c1-9(16)13... |
| Canonical SMILES | CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Synthesis Methods
The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indeno[2,1-b]pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired compound .
The mechanism of action for 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can influence several biochemical pathways and cellular processes depending on the biological context and the nature of the target molecules .
Biological Activity
Research has indicated that derivatives of indeno[2,1-b]pyridine exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have shown that indeno derivatives can inhibit cancer cell proliferation. For instance, certain indene-based compounds were tested against various cancer cell lines, revealing significant cytotoxic effects .
- Antibacterial Properties : Compounds similar to 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone have demonstrated antibacterial activity against various strains .
- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory properties in related compounds, suggesting that this class may help in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological properties of indeno derivatives:
Case Study 1 : A study published in MDPI explored the synthesis and biological evaluation of various indene derivatives. It reported significant antitumor activity in certain compounds when tested against HepG2 liver cancer cells .
Case Study 2 : Research highlighted in PMC focused on the synthesis of thiazole derivatives from indene frameworks. The study noted that these compounds exhibited promising antibacterial and anti-inflammatory activities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Indeno[2,1-b]pyridin-9-one | Antitumor |
| 1-(1H-Indeno[2,1-b]pyridin-9-yl)methanone | Antibacterial |
| Indeno[2,1-b]pyridine derivatives | Anti-inflammatory |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm). Spin-spin coupling in the indenopyridine ring requires 2D NMR (e.g., HSQC, COSY) for unambiguous assignment .
- Mass spectrometry (HR-ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the ketone group) .
- IR spectroscopy : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
How does the electron density distribution in this compound influence its reactivity in nucleophilic addition reactions?
Advanced Research Question
Computational studies (e.g., Molecular Electron Density Theory, MEDT) reveal that the ketone group’s electrophilicity is modulated by the indenopyridine ring’s conjugation. Key findings:
- Electrophilic activation : The pyridine nitrogen withdraws electron density, enhancing the ketone’s susceptibility to nucleophilic attack.
- Steric effects : Substituents on the indeno moiety may hinder access to the carbonyl carbon.
Methodology: - Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .
- Validate with kinetic studies using nucleophiles like Grignard reagents or hydrides .
What strategies resolve contradictory data in the compound’s spectroscopic analysis, particularly overlapping signals in NMR?
Advanced Research Question
Contradictions arise from complex spin systems or impurities. Solutions include:
- Multi-dimensional NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to identify spatial proximities .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
What are the design principles for derivatizing this compound to enhance bioactivity in medicinal chemistry applications?
Advanced Research Question
Derivatization focuses on modifying the ketone or indenopyridine moieties:
- Ketone modifications : Convert to oximes or hydrazones for improved solubility and target binding .
- Heterocycle functionalization : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the pyridine ring to modulate pharmacokinetics.
- Methodology :
How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Molecular dynamics (MD) simulations : Assess conformational changes in aqueous solutions at different pH levels.
- Thermogravimetric analysis (TGA) : Validate thermal stability predictions (e.g., decomposition above 200°C).
- pKa estimation : Use software like MarvinSuite to predict protonation states affecting solubility .
What are the challenges in scaling up the synthesis of this compound while maintaining purity?
Advanced Research Question
- Byproduct formation : Monitor intermediates via HPLC to avoid side reactions (e.g., over-acylation).
- Crystallization optimization : Use solvent anti-solvent pairs (e.g., ethanol/water) for high-purity crystals.
- Process analytics : Implement PAT (Process Analytical Technology) for real-time quality control .
How does the compound’s fluorescence profile compare to structurally similar indenopyridine derivatives?
Advanced Research Question
- Spectrofluorometry : Measure emission maxima (λem) in solvents of varying polarity.
- Structure-activity relationship (SAR) : Correlate electron-donating substituents with redshifted emission.
- Reference data : Compare with analogs like 1-(3-methylbenzo[4,5]imidazo[2,1-b]thiazol-2-yl)ethan-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
